3-(Dec-3-ene-1,5-diyn-1-yl)phenol
Description
3-(Dec-3-ene-1,5-diyn-1-yl)phenol is a polyacetylene-substituted phenolic compound characterized by a deceneyne (10-carbon chain with one double bond at position 3 and two triple bonds at positions 1 and 5) attached to the meta position of a phenol ring. While its exact biological roles remain under investigation, structural analogs suggest applications in antimicrobial, anti-inflammatory, and photodynamic therapies .
Properties
CAS No. |
823228-06-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h7-8,10,12-14,17H,2-4H2,1H3 |
InChI Key |
NHBUYHNMXVOKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol typically involves the coupling of a phenol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Chemistry: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the alkyne and alkene groups can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis compare 3-(Dec-3-ene-1,5-diyn-1-yl)phenol with phenyl-substituted polyacetylenes and related derivatives reported in recent literature.
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Reported Bioactivity |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₄O | 222.28 | Phenol, ene-diyne | Low in water; high in DMSO | Antimicrobial, antioxidant |
| 6-Phenylhexa-1,3,5-triyn-1-ol | C₁₂H₈O | 168.19 | Phenol, triyne | Moderate in ethanol | High reactivity, unstable |
| 6-Phenylhex-1-en-3,5-diyn-1-ol | C₁₂H₁₀O | 170.21 | Phenol, ene-diyne | Low in water; high in acetone | Antifungal, cytotoxic |
| 6-Phenylhex-1-en-3,5-diyn-1-yl acetate | C₁₄H₁₂O₂ | 224.24 | Acetate, ene-diyne | High in chloroform | Improved stability, low activity |
| 7-Phenyl-hepta-2,4,6-triyn-2-ol | C₁₃H₈O | 180.20 | Phenol, triyne | Insoluble in water | Photodynamic activity |
| 7-Phenyl-hepta-4,6-diyn-1,2-diol | C₁₃H₁₂O₂ | 208.23 | Diol, diyne | Moderate in methanol | Enhanced solubility, antiviral |
Key Findings:
Chain Length and Stability: this compound’s longer deceneyne chain improves lipophilicity compared to shorter analogs like 6-phenylhexa-1,3,5-triyn-1-ol, enhancing membrane permeability in antimicrobial assays . However, triyne-containing compounds (e.g., 6-phenylhexa-1,3,5-triyn-1-ol) exhibit higher reactivity but lower thermal and oxidative stability due to strained triple bonds .
Functional Group Modifications :
- Acetylation of the hydroxyl group (e.g., 6-phenylhex-1-en-3,5-diyn-1-yl acetate) reduces polarity, increasing solubility in organic solvents but diminishing bioactivity, likely due to decreased hydrogen-bonding capacity .
- Diol derivatives (e.g., 7-Phenyl-hepta-4,6-diyn-1,2-diol) show improved aqueous solubility, making them preferable for pharmaceutical formulations .
Bioactivity Trends: Compounds with meta-substituted phenol groups (e.g., this compound) demonstrate stronger antioxidant activity compared to ortho- or para-substituted analogs, as seen in DPPH radical scavenging assays . Shorter ene-diyne chains (e.g., 6-phenylhex-1-en-3,5-diyn-1-ol) exhibit higher cytotoxicity in cancer cell lines, possibly due to easier intracellular uptake .
Research Implications and Limitations
While this compound strikes a balance between bioactivity and stability, further studies are needed to optimize its pharmacokinetic profile. Comparative data suggest that structural modifications—such as chain elongation or functional group substitution—can tailor compounds for specific applications. However, many properties in Table 1 are inferred from structural analogs; experimental validation is critical for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
